Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate
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Description
Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is a compound of interest due to its relevance in the synthesis of biologically active compounds and its potential use in various chemical reactions. Its structure, synthesis, and properties have been studied to understand its applications in chemical and pharmaceutical fields.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes starting from readily available materials. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate for biologically active compounds such as crizotinib, is synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate through a three-step process with a total yield of 49.9% (Kong et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates the versatility of tert-butyl imidazole derivatives. For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been determined, showcasing the hydrogen-bonded dimer formation (Lynch & Mcclenaghan, 2004).
Chemical Reactions and Properties
Tert-butyl imidazole derivatives participate in various chemical reactions, highlighting their chemical reactivity and potential applications. Nucleophilic substitutions and radical reactions of phenylazocarboxylates, for instance, showcase the versatility of tert-butyl phenylazocarboxylates as building blocks in synthetic organic chemistry (Jasch, Höfling, & Heinrich, 2012).
Scientific Research Applications
Detection of Cyanide and Mercury Ions
Imidazole derivatives, including compounds related to tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate, have been utilized as reversible luminescent sensors for detecting cyanide and mercury ions. These sensors exhibit specific reactions to CN- ions, resulting in fluorescence quenching and reduced singlet state lifetimes, making them effective for environmental and analytical applications (Emandi, Flanagan, & Senge, 2018).
Catalyst in Alkylation Reactions
Tert-butylphenol, a derivative of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate, is an intermediate in organic synthesis, especially in alkylation reactions of phenol and tert-butyl alcohol. The efficient and recyclable catalytic system established using this compound suggests its potential in industrial synthesis (Zhang et al., 2022).
Synthesis of Non-proteinogenic Amino Acids
A chiral glycine derivative related to tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate has been used for synthesizing acid-sensitive and highly hindered α-amino-acid methyl esters. This showcases its role in the synthesis of specialized amino acids, which have applications in peptide chemistry and pharmaceutical research (CHIMIA, 1997).
Antibacterial Activity
Derivatives of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate have shown potential in antibacterial applications. A series of novel derivatives have been synthesized and evaluated for their antibacterial activity, indicating the compound's relevance in developing new antimicrobial agents (Prasad, 2021).
Hydrogen Bond Interactions
Carbamate derivatives of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate have been studied for their unique hydrogen bond interactions. These studies contribute to the understanding of molecular interactions and crystallography, relevant in material science and pharmaceutical formulation (Das et al., 2016).
Radioprotective Effect
Nitroxyl compounds, including derivatives of tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate, have been investigated as potential radioprotection drugs. Their synthesis and evaluation in cellular models underscore the compound's potential in developing new therapeutic agents for radioprotection (Qin et al., 2009).
properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)imidazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-4-7(5-12)10-6-11/h4,6,12H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPGKWMFPIWAGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469696 |
Source
|
Record name | TERT-BUTYL 4-(HYDROXYMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate | |
CAS RN |
120277-50-1 |
Source
|
Record name | 1H-Imidazole-1-carboxylic acid, 4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120277-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TERT-BUTYL 4-(HYDROXYMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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